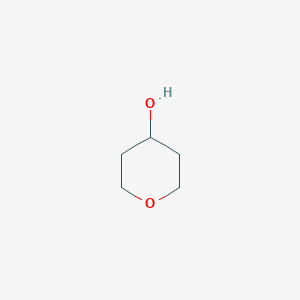

Tetrahydro-2H-pyran-4-ol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

oxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-5-1-3-7-4-2-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYJGUNNJIDROI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174921 | |

| Record name | Tetrahydro-4H-pyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2081-44-9 | |

| Record name | Tetrahydro-2H-pyran-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2081-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-4H-pyran-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002081449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydro-4H-pyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-4H-pyran-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDRO-4H-PYRAN-4-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ9W8N9YQV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Tetrahydro-2H-pyran-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Tetrahydro-2H-pyran-4-ol (CAS No: 2081-44-9). The data and protocols presented herein are collated from established chemical databases and literature, offering a foundational resource for its application in research and development.

Physicochemical Properties

This compound is a cyclic ether and a secondary alcohol.[1][2] At room temperature, it typically presents as a colorless to pale yellow liquid with a faint, sweet odor.[1][2] Its molecular structure, featuring a hydroxyl group and an ether linkage, imparts polarity and the ability to act as a hydrogen bond donor and acceptor. This polarity is a key determinant of its solubility characteristics.[1][3]

The following table summarizes the key physical properties of this compound.

| Property | Value | Conditions / Notes | Source |

| Molecular Formula | C₅H₁₀O₂ | [1][2][4][5] | |

| Molecular Weight | 102.13 g/mol | [4][5][6] | |

| Appearance | Colorless to pale yellow liquid | Room Temperature | [1][2][6] |

| Density | 1.071 g/mL | at 25 °C | [7] |

| 1.0776 g/cm³ | at 12.5 °C | [6] | |

| Boiling Point | 87 °C | at 15 mmHg | [7] |

| 60.5 °C | at 0.7 Torr | [6] | |

| 452.48 K (179.33 °C) | Normal boiling point (Joback Method prediction) | [4] | |

| Melting Point | 240.88 K (-32.27 °C) | Joback Method prediction | [4] |

| Flash Point | 88 °C (190.4 °F) | Closed cup | [7] |

| Refractive Index | n20/D 1.462 | [6][7] | |

| Vapor Pressure | 0.227 mmHg | at 25 °C | [6] |

| Water Solubility | Very soluble | [1] | |

| pKa | 14.61 ± 0.20 | Predicted | [1] |

| LogP (Octanol/Water) | -0.1 | XLogP3 | [5][6] |

| 0.158 | Crippen Method | [4] |

Experimental Protocols

The determination of the physical properties of organic compounds like this compound relies on standardized laboratory techniques.[8][9] Below are detailed methodologies for measuring key parameters.

The boiling point is a fundamental physical property, defined as the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[8] Simple distillation is a common method for its determination and for the purification of liquids.[8]

Objective: To determine the boiling point of this compound at a specific pressure.

Apparatus:

-

Round-bottom flask

-

Distillation head (still head) with thermometer port

-

Thermometer

-

Condenser (Liebig, Graham, or Allihn)

-

Receiving flask (e.g., Erlenmeyer flask or round-bottom flask)

-

Heating mantle or oil bath

-

Boiling chips

-

Clamps and stands

-

Tubing for condenser water flow

Procedure:

-

Assembly: Set up the simple distillation apparatus securely in a fume hood.[8] The round-bottom flask is placed on the heating source. The distillation head is fitted to the flask, and the thermometer is inserted into the head. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor distilling.[8]

-

Charging the Flask: Add a measured volume of this compound to the round-bottom flask, along with a few boiling chips to ensure smooth boiling. The flask should not be more than two-thirds full.

-

Distillation: Begin heating the flask gently. As the liquid heats, vapors will rise and, upon reaching the thermometer, the temperature reading will increase.

-

Equilibrium: The temperature will stabilize at the boiling point of the liquid.[8] This is the temperature at which a constant condensation of vapor is observed on the thermometer bulb.

-

Data Recording: Record the stable temperature reading as the boiling point. Also, record the ambient atmospheric pressure, as boiling point is pressure-dependent. For measurements at reduced pressure (vacuum distillation), a manometer is required.

-

Collection: The vapor passes into the condenser, where it cools and liquefies, and the resulting distillate is collected in the receiving flask.[8]

Density is the mass of a substance per unit volume.[9] It is a characteristic property that can aid in substance identification.

Objective: To determine the density of this compound at a specific temperature.

Apparatus:

-

Pycnometer (specific gravity bottle) or a precise graduated cylinder

-

Analytical balance (accurate to ±0.001 g)

-

Thermometer

-

Water bath for temperature control

Procedure:

-

Mass of Empty Pycnometer: Clean and thoroughly dry the pycnometer. Measure and record its mass (m₁) using an analytical balance.

-

Mass of Pycnometer with Sample: Fill the pycnometer with this compound. To ensure the measurement is at a specific temperature (e.g., 25 °C), place the filled pycnometer in a temperature-controlled water bath until it reaches thermal equilibrium. Add or remove liquid as necessary to ensure the volume is exact, then dry the outside of the pycnometer and measure its total mass (m₂).

-

Mass of Pycnometer with Water: Empty and clean the pycnometer. Fill it with deionized water, bring it to the same temperature as the sample measurement, and measure its total mass (m₃).

-

Calculations:

-

Mass of the sample = m₂ - m₁

-

Mass of the water = m₃ - m₁

-

Volume of the pycnometer (at the specified temperature) = (Mass of water) / (Density of water at that temperature). The density of water at various temperatures is well-documented.

-

Density of the sample = (Mass of the sample) / (Volume of the pycnometer).

-

Visualization

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of this compound using a simple distillation setup.

Caption: Workflow for Boiling Point Determination.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 2081-44-9: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. chemeo.com [chemeo.com]

- 5. Tetrahydro-4H-pyran-4-ol | C5H10O2 | CID 74956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. テトラヒドロ-4-ピラノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. docsity.com [docsity.com]

An In-depth Technical Guide to Tetrahydro-2H-pyran-4-ol (CAS: 2081-44-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-pyran-4-ol, with the CAS registry number 2081-44-9, is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and organic synthesis.[1] Structurally, it features a six-membered tetrahydropyran (B127337) ring with a hydroxyl group at the 4-position. This compound serves as a crucial building block and intermediate in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its utility is largely attributed to the presence of the hydroxyl group, which allows for a variety of chemical transformations, and the tetrahydropyran ring, a common scaffold in many biologically active compounds.[1] This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis protocols, biological activities, and safety information for this compound.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid or oil with a faint, sweet odor.[1][2] It is miscible with water and soluble in polar organic solvents such as ethanol (B145695) and methanol (B129727).[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2081-44-9 | [3] |

| Molecular Formula | C5H10O2 | [3] |

| Molecular Weight | 102.13 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid/oil | [1][2] |

| Density | 1.071 g/mL at 25 °C | [4] |

| Boiling Point | 87 °C at 15 mmHg | [4] |

| Flash Point | 190 °F (88 °C) | [4] |

| Refractive Index (n20/D) | 1.462 | [4] |

| Water Solubility | Very soluble | [2] |

| pKa | 14.61 ± 0.20 (Predicted) | [2] |

| LogP (Octanol/Water Partition Coefficient) | 0.158 (Calculated) | [5] |

| Vapor Pressure | 0.227 mmHg at 25°C | [4] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key data from 1H NMR, 13C NMR, IR, and Mass Spectrometry are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 1.60-1.75 (m, 2H), 1.80-1.95 (m, 2H), 3.40-3.55 (m, 2H), 3.85-4.00 (m, 3H, includes -OH) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 33.5, 63.8, 67.9 | |

| Infrared (IR) | Key Peaks (cm⁻¹): 3350 (O-H stretch, broad), 2950 (C-H stretch), 1080 (C-O stretch) | |

| Mass Spectrometry (EI) | m/z (%): 102 (M+), 84, 73, 58, 43 |

Synthesis of this compound

This compound can be synthesized through several routes. Two common and effective methods are the Prins reaction of 3-buten-1-ol (B139374) with formaldehyde (B43269) and the reduction of tetrahydropyran-4-one.

Experimental Protocol: Prins Reaction

The Prins reaction provides a direct method for the cyclization to form the tetrahydropyran ring.[6][7]

Workflow for Prins Reaction Synthesis

Caption: Synthesis of this compound via Prins Reaction.

Methodology:

-

To a stirred solution of 3-buten-1-ol (e.g., 1.0 equivalent) in formic acid, add trioxane (e.g., 0.4 equivalents).

-

Heat the reaction mixture under a nitrogen atmosphere at approximately 80°C for 4-8 hours, monitoring the reaction progress by TLC or GC.

-

After completion, cool the reaction mixture to room temperature.

-

Add methanol and a catalytic amount of methanesulfonic acid.

-

Heat the mixture to facilitate solvolysis and remove the formate (B1220265) ester byproduct by distillation.

-

After solvolysis is complete, neutralize the reaction mixture.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure this compound.[2]

Experimental Protocol: Reduction of Tetrahydropyran-4-one

This method involves the reduction of the corresponding ketone, which is a common and high-yielding transformation.[3]

Workflow for Reduction Synthesis

Caption: Synthesis of this compound via Ketone Reduction.

Methodology:

-

Dissolve tetrahydropyran-4-one (e.g., 1.0 equivalent) in methanol in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (NaBH4) (e.g., 1.0-1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) at 0°C.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

If necessary, purify the resulting oil by flash column chromatography on silica (B1680970) gel to afford pure this compound.[3]

Applications in Drug Development

The tetrahydropyran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound is a key starting material for introducing this scaffold. One of the most significant applications is in the development of kinase inhibitors, particularly inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin-like Kinase 5 (ALK5).

Biological Activity: ALK5 Inhibition

The TGF-β signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in diseases such as cancer and fibrosis. ALK5 is a serine/threonine kinase receptor that, upon binding of TGF-β, initiates a signaling cascade through the phosphorylation of Smad proteins (Smad2 and Smad3). These phosphorylated Smads then complex with Smad4, translocate to the nucleus, and regulate gene transcription.

Derivatives of this compound have been synthesized and identified as potent and selective inhibitors of ALK5.[8][9] These inhibitors typically bind to the ATP-binding site of the ALK5 kinase domain, preventing the phosphorylation of its downstream targets and thereby blocking the TGF-β signaling cascade. This mechanism of action has shown therapeutic potential in preclinical models of cancer and fibrotic diseases.[8] For example, certain 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives have demonstrated potent ALK5 inhibitory activity and significant tumor growth inhibition in xenograft models.[8]

TGF-β/ALK5 Signaling Pathway and Inhibition

Caption: Inhibition of the TGF-β/ALK5 signaling pathway by a this compound derivative.

Experimental Workflow: Synthesis of a Bioactive Derivative

The following is a representative workflow for the synthesis of a 4-(pyrazol-3-yl)-pyridine derivative, a class of compounds that has shown promise as ALK5 inhibitors. This multi-step synthesis utilizes this compound as a key building block.

Workflow for ALK5 Inhibitor Synthesis

Caption: Multi-step synthesis of a pyrazole-based ALK5 inhibitor.

Safety and Toxicology

This compound is considered to have low acute toxicity. However, it is classified as an irritant and can cause irritation to the eyes, skin, and respiratory system upon prolonged or repeated exposure.[4] It is harmful if swallowed or inhaled.[4] Appropriate personal protective equipment, including gloves and eye/face protection, should be worn when handling this compound.[4] There is no conclusive evidence to classify it as a carcinogen.[4]

Table 3: Safety and Hazard Information

| Hazard Information | GHS Classification and Statements | Reference(s) |

| Pictograms | GHS07 (Irritant) | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

| Toxicity | Limited data available. A read-across approach on an analogue suggests no genotoxic potential. | [10] |

References

- 1. rsc.org [rsc.org]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. Tetrahydro-4H-pyran-4-ol (CAS 2081-44-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]

- 8. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-Depth Technical Guide to Tetrahydro-2H-pyran-4-ol: Chemical Structure, Stereochemistry, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical and spectroscopic properties of Tetrahydro-2H-pyran-4-ol. Additionally, it outlines detailed experimental protocols for its synthesis and a general workflow for the preliminary assessment of its biological activity, a crucial aspect for its potential application in drug discovery and development.

Chemical Structure and Nomenclature

This compound, a heterocyclic organic compound, is characterized by a six-membered saturated ring containing one oxygen atom and a hydroxyl group at the C4 position.[1] Its systematic IUPAC name is oxan-4-ol .[2]

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | oxan-4-ol |

| Common Names | Tetrahydro-4-pyranol, 4-Hydroxytetrahydropyran |

| CAS Number | 2081-44-9 |

| Molecular Formula | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol |

| Canonical SMILES | C1COCCC1O |

| InChI | InChI=1S/C5H10O2/c6-5-1-3-7-4-2-5/h5-6H,1-4H2 |

| InChIKey | LMYJGUNNJIDROI-UHFFFAOYSA-N |

Stereochemistry and Conformational Analysis

The tetrahydropyran (B127337) ring of this compound adopts a stable chair conformation, which is significantly lower in energy than other possible conformations like the boat or twist-boat forms. Computational studies on the parent tetrahydro-2H-pyran molecule indicate that the chair conformer is more stable than the 2,5-twist conformer by approximately 5.8-6.1 kcal/mol and the 1,4-boat conformer by about 6.2-7.2 kcal/mol.[3]

The hydroxyl group at the C4 position can exist in either an axial or equatorial orientation. The relative stability of these two conformers is determined by steric and electronic factors. Generally, for monosubstituted cyclohexanes, the equatorial position is favored for bulky substituents to minimize 1,3-diaxial interactions.[4] In the case of this compound, the equatorial conformer is generally considered to be the more stable of the two due to reduced steric hindrance.

The interconversion between the axial and equatorial conformers occurs rapidly at room temperature through a process known as ring flipping.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in various chemical and biological systems.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Faint, slightly sweet | [1] |

| Boiling Point | 60.5 °C @ 0.7 Torr | |

| pKa | 14.61 ± 0.20 (Predicted) | |

| Refractive Index (n20/D) | 1.462 (lit.) | |

| Water Solubility | Very soluble | |

| LogP | -0.1 |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 3: 1H and 13C NMR Spectral Data of this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 1H NMR | ~3.8 | m | H-2, H-6 (equatorial) |

| ~3.4 | m | H-2, H-6 (axial) | |

| ~3.9 | m | H-4 | |

| ~1.8 | m | H-3, H-5 (equatorial) | |

| ~1.5 | m | H-3, H-5 (axial) | |

| Variable | br s | -OH | |

| 13C NMR | ~67 | C-2, C-6 | |

| ~64 | C-4 | ||

| ~35 | C-3, C-5 |

Note: Exact chemical shifts may vary depending on the solvent and experimental conditions. The assignments are based on typical values for similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (hydroxyl group) |

| ~2950-2850 | Strong | C-H stretch (aliphatic) |

| ~1100 | Strong | C-O stretch (ether) |

| ~1050 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Major Fragments in the Mass Spectrum of this compound

| m/z | Interpretation |

| 102 | Molecular Ion [M]+ |

| 84 | [M - H₂O]+ |

| 57 | [C₃H₅O]+ |

| 43 | [C₂H₃O]+ |

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are the reduction of tetrahydropyran-4-one and the Prins reaction.

This method involves the reduction of the ketone functionality to a secondary alcohol.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tetrahydropyran-4-one (1.0 eq) in methanol.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (B1222165) (NaBH₄, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

The Prins reaction involves the acid-catalyzed reaction of an alkene (e.g., 3-buten-1-ol) with an aldehyde (e.g., formaldehyde).

Protocol:

-

Reaction Setup: In a pressure tube, combine 3-buten-1-ol (1.0 eq) and paraformaldehyde (1.1 eq).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

-

Reaction: Seal the tube and heat the reaction mixture to 80-100 °C for several hours.

-

Work-up: Cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution).

-

Purification: Extract the product with an organic solvent, dry the organic layer, and purify by distillation or column chromatography.

Biological Activity and Future Directions

While the tetrahydropyran scaffold is present in numerous biologically active natural products and synthetic compounds, there is limited direct research on the biological activities of this compound itself. However, derivatives of the closely related tetrahydro-4H-pyran-4-one have shown promising anticancer and anti-inflammatory properties.[5] This suggests that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents.

A general workflow for the initial biological screening of this compound is proposed below.

Further research into the biological effects and metabolic fate of this compound is warranted. Its simple structure and the presence of a reactive hydroxyl group make it an attractive starting material for the development of new chemical entities with potential therapeutic applications.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Tetrahydro-4H-pyran-4-ol | C5H10O2 | CID 74956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Collection - An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]

- 4. smart.dhgate.com [smart.dhgate.com]

- 5. benchchem.com [benchchem.com]

Spectroscopic Profile of Tetrahydro-2H-pyran-4-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Tetrahydro-2H-pyran-4-ol (CAS No: 2081-44-9), a valuable building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. Detailed experimental protocols are also provided to ensure reproducibility and aid in the design of related analytical methods.

Spectroscopic Data Summary

The empirical formula for this compound is C₅H₁₀O₂, with a molecular weight of 102.13 g/mol . The structural and spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.9-4.0 | m | H-2a, H-6a (axial) |

| ~3.4-3.5 | m | H-2e, H-6e (equatorial) |

| ~3.8 | m | H-4 (methine) |

| ~1.8-1.9 | m | H-3a, H-5a (axial) |

| ~1.5-1.6 | m | H-3e, H-5e (equatorial) |

| Variable | br s | -OH |

¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~66-68 | C-4 |

| ~63-65 | C-2, C-6 |

| ~33-35 | C-3, C-5 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description | Functional Group |

| 3600-3200 (broad) | O-H stretch | Alcohol |

| 2960-2850 | C-H stretch | Alkane |

| 1150-1050 | C-O stretch | Ether/Alcohol |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 102 | ~5 | [M]⁺ (Molecular Ion) |

| 84 | ~40 | [M - H₂O]⁺ |

| 57 | 100 | [C₃H₅O]⁺ |

| 43 | ~80 | [C₂H₃O]⁺ |

| 41 | ~75 | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data presented above. Instrument parameters may require optimization based on the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean vial.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, characterized by a sharp and symmetrical solvent peak.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is typically used. A larger number of scans (e.g., 128 or more) and a suitable relaxation delay are often necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as a secondary reference or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid/Thin Film):

-

Place a single drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small drop of the sample directly onto the ATR crystal.

-

-

Instrument Setup and Data Acquisition:

-

Place the sample holder (for salt plates) or the ATR accessory into the spectrometer's sample compartment.

-

Acquire a background spectrum of the empty instrument (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Label the significant absorption bands with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a volatile compound like this compound, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is suitable.

-

If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) and inject it into the GC. The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.

-

-

Ionization and Mass Analysis (Electron Ionization - EI):

-

The sample molecules are introduced into the ion source, which is under high vacuum.

-

A beam of high-energy electrons (typically 70 eV) bombards the molecules, causing the ejection of an electron to form a molecular ion (M⁺) and various fragment ions.

-

The positively charged ions are accelerated out of the ion source and into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

An electron multiplier or other suitable detector records the abundance of ions at each m/z value.

-

The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and the major fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Solubility Profile of Tetrahydro-2H-pyran-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tetrahydro-2H-pyran-4-ol (CAS No: 2081-44-9) in common laboratory solvents. The document details its solubility characteristics, presents available quantitative data for a structurally similar compound, and outlines a standard experimental protocol for solubility determination.

Core Concepts: Structure and Polarity

This compound is a cyclic ether and a secondary alcohol. Its molecular structure, featuring a polar hydroxyl (-OH) group and an ether linkage (-O-), allows for hydrogen bonding. These features are the primary determinants of its solubility profile, suggesting a high affinity for polar solvents. The general principle of "like dissolves like" is central to understanding its behavior in various media.

Qualitative Solubility Overview

Sources indicate that this compound is very soluble to miscible in water and soluble in other polar solvents such as ethanol.[1] The hydroxyl group readily forms hydrogen bonds with protic solvents like water and alcohols, while the ether oxygen can act as a hydrogen bond acceptor. Its solubility is expected to decrease significantly in nonpolar solvents like hexane, where polar interactions are minimal.

Quantitative Solubility Data

Table 1: Solubility of a Structural Analog, 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-, at 25°C[2]

| Solvent | Chemical Class | Solubility (g/L) |

| Water | Protic, Polar | 9.09 |

| Methanol | Protic, Polar | 862.73 |

| Ethanol | Protic, Polar | 689.5 |

| n-Propanol | Protic, Polar | 503.66 |

| Isopropanol | Protic, Polar | 627.39 |

| n-Butanol | Protic, Polar | 475.06 |

| Dichloromethane | Aprotic, Polar | >925 |

| Chloroform | Aprotic, Polar | 925.09 |

| Acetone | Aprotic, Polar | 310.17 |

| Ethyl Acetate | Aprotic, Polar | 233.62 |

| Acetonitrile | Aprotic, Polar | 290.93 |

| Toluene | Aprotic, Nonpolar | 130.84 |

| n-Hexane | Aprotic, Nonpolar | 72.76 |

| Cyclohexane | Aprotic, Nonpolar | 157.97 |

Experimental Protocols for Solubility Determination

The following section details a standard methodology for determining the solubility of a compound like this compound. This protocol is a general guideline and may be adapted based on the specific equipment and precision required.

Objective:

To quantitatively determine the solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, hexane)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis Spectrophotometer)

Methodology: The Shake-Flask Method

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The amount should be more than what is expected to dissolve to ensure equilibrium is reached from a state of saturation.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. Avoid disturbing the undissolved solid.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC with a calibration curve).

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or g/100 mL.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

References

A Technical Guide to the Reactivity of the Hydroxyl Group on the Tetrahydropyran Ring

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tetrahydropyran (B127337) (THP) ring is a prevalent scaffold in a multitude of natural products and pharmacologically active molecules. Its conformational stability and the presence of an oxygen heteroatom, which can serve as a hydrogen bond acceptor, make it a privileged structure in medicinal chemistry. While the use of dihydropyran to form THP-ethers as a protecting group strategy is well-documented, the intrinsic reactivity of a hydroxyl group directly substituted on the tetrahydropyran ring is a more nuanced and fundamentally important topic for molecular design and synthesis.

This technical guide provides an in-depth exploration of the reactivity of the hydroxyl group at the C-2, C-3, and C-4 positions of the tetrahydropyran ring. It covers key stereoelectronic effects, synthetic methodologies, principal chemical transformations—including oxidation, esterification, etherification, and nucleophilic substitution—and the relevance of these functionalities in the context of drug discovery. The content is supported by detailed experimental protocols, quantitative data, and mechanistic diagrams to serve as a comprehensive resource for scientists in the field.

Chapter 1: Stereoelectronic and Structural Considerations

The reactivity of a hydroxyl group on a tetrahydropyran ring is profoundly influenced by its position and the inherent stereoelectronic properties of the heterocyclic system.

The Anomeric Effect (C-2 Hydroxyl)

For a hydroxyl group at the C-2 position (the anomeric carbon), its conformational preference is governed by the anomeric effect. This stereoelectronic phenomenon describes the tendency of an electronegative substituent adjacent to a heteroatom in a ring to favor the axial orientation, despite the potential for greater steric hindrance.[1] This preference is often explained by a stabilizing hyperconjugation interaction between a lone pair on the endocyclic oxygen atom and the antibonding (σ*) orbital of the C-O bond of the axial substituent.[1] This effect is crucial in carbohydrate chemistry and dictates the equilibrium between α (axial) and β (equatorial) anomers.

Ring-Chain Tautomerism (C-2 Hydroxyl)

2-Hydroxytetrahydropyran (B1345630), a cyclic hemiacetal, exists in equilibrium with its open-chain hydroxy aldehyde tautomer, 5-hydroxypentanal. This ring-chain tautomerism means that 2-hydroxytetrahydropyran can exhibit reactivity characteristic of both an alcohol and an aldehyde. The position of this equilibrium is influenced by the solvent, temperature, and substituents. In many organic solvents, the cyclic form is favored.

Chapter 2: Synthesis of Hydroxytetrahydropyrans

The controlled synthesis of substituted hydroxytetrahydropyrans is fundamental to exploring their reactivity. The Prins cyclization is a powerful and versatile method for constructing 4-hydroxytetrahydropyran derivatives.

Prins Cyclization

The acid-catalyzed Prins cyclization involves the reaction of a homoallylic alcohol with an aldehyde or ketone.[2][3] The reaction proceeds through the formation of an oxocarbenium ion, which is then trapped intramolecularly by the alkene to form a carbocationic intermediate. Subsequent trapping by water yields the 4-hydroxytetrahydropyran product. Various Lewis and Brønsted acids can be used to catalyze this transformation.[4]

Data Presentation: Prins Cyclization Yields

The Prins cyclization is effective for a range of substrates, affording polysubstituted 4-hydroxytetrahydropyrans in good to excellent yields.

| Entry | Aldehyde/Ketone | Homoallylic Alcohol | Catalyst | Solvent | Yield (%) | Reference |

| 1 | Benzaldehyde | 3-Buten-1-ol | Phosphomolybdic Acid | Water | 92 | [3][5] |

| 2 | Cyclohexanone | 3-Buten-1-ol | Methanesulfonic Acid | CH₂Cl₂ | 85 | [6] |

| 3 | 4-Nitrobenzaldehyde | 3-Buten-1-ol | Phosphomolybdic Acid | Water | 94 | [3][5] |

| 4 | Crotonaldehyde | Hydroxy silyl (B83357) enol ether | TMSOTf | CH₂Cl₂ | 97 | [7] |

| 5 | Tetrahydropyran-4-one | 3-Buten-1-ol | p-Toluenesulfonic Acid | CH₂Cl₂ | 52 | [6] |

Experimental Protocol: Synthesis of 4-Hydroxytetrahydropyrans via Prins Cyclization

This protocol is adapted from Yadav et al. for the phosphomolybdic acid-catalyzed reaction in water.[5]

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the homoallylic alcohol (10 mmol), the aldehyde (12 mmol), and water (20 mL).

-

Catalyst Addition: Add phosphomolybdic acid (10 mol %, 1.82 g) to the stirred mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (B1210297) (7:3) eluent system. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Chromatography: Purify the crude residue by silica (B1680970) gel column chromatography using a gradient of hexane:ethyl acetate to afford the pure tetrahydropyran-4-ol derivative.

-

Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Chapter 3: Key Reactions of the Hydroxyl Group

The hydroxyl group on the THP ring undergoes a range of classical transformations, enabling the synthesis of diverse derivatives.

Oxidation

Secondary hydroxyl groups, such as at the C-3 or C-4 position, can be readily oxidized to the corresponding ketones. Milder oxidation conditions are required to prevent ring opening or other side reactions. The Swern oxidation is a reliable method that avoids the use of heavy metals and is performed under mild, basic conditions.[2][8] For primary alcohols, oxidation to the carboxylic acid can be achieved with stronger reagents like Jones reagent (CrO₃/H₂SO₄).[9][10] The oxidation of the C-2 hydroxyl (a hemiacetal) typically leads to the corresponding lactone (δ-valerolactone).

Data Presentation: Oxidation of Alcohols

| Entry | Substrate | Reagent | Product | Yield (%) | Reference |

| 1 | Secondary Alcohol | DMSO, (COCl)₂, Et₃N | Ketone | >90 | [7] |

| 2 | Primary Alcohol | Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid | High | [10] |

| 3 | Secondary Alcohol | PCC, H₅IO₆ (cat.) | Ketone | 50 | [11] |

| 4 | Primary Alcohol | TEMPO, NaOCl | Aldehyde | High | [12][13] |

Experimental Protocol: Swern Oxidation of Tetrahydropyran-4-ol

This protocol is a general procedure adapted from literature for the Swern oxidation.[14][15]

-

Reaction Setup: To a dry 100 mL three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (B109758) (DCM, 20 mL) and cool to -78 °C using a dry ice/acetone bath.

-

Oxalyl Chloride Addition: Add oxalyl chloride (1.5 equiv., 1.3 mL, 15 mmol) dropwise to the cold DCM.

-

DMSO Addition: In a separate dry flask, prepare a solution of dimethyl sulfoxide (B87167) (DMSO) (3.0 equiv., 2.1 mL, 30 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the stirred reaction mixture, maintaining the temperature at -78 °C. Stir for 15 minutes.

-

Alcohol Addition: Prepare a solution of tetrahydropyran-4-ol (1.0 equiv., 1.02 g, 10 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 10 minutes. Stir for 30 minutes at -78 °C.

-

Base Addition: Add triethylamine (Et₃N) (5.0 equiv., 7.0 mL, 50 mmol) dropwise. A thick white precipitate will form. Stir the mixture for another 15 minutes at -78 °C.

-

Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes. Quench the reaction by adding water (30 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL).

-

Purification: Combine the organic layers, wash with saturated NH₄Cl solution, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, tetrahydropyran-4-one, can be purified by distillation or column chromatography if necessary.

Esterification

The hydroxyl group on the THP ring can be readily acylated to form esters using standard procedures, such as reaction with an acid chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine), or via Fischer esterification with a carboxylic acid under acidic catalysis.

Data Presentation: Representative Esterification Reactions

| Entry | Alcohol | Acylating Agent | Conditions | Product | Yield (%) | Reference |

| 1 | 4-Propylnonan-4-ol | Acetic Anhydride | Reflux, 4-7 h | Acetate Ester | Good | [16] |

| 2 | Racemic sec-Alcohols | Aromatic Anhydride | Asymmetric Catalyst | Chiral Ester | High | [17] |

| 3 | Thymol | Acetic Anhydride | VOSO₄ (1%), Solvent-free | Thymyl Acetate | Good | [18] |

Experimental Protocol: Acetylation of Tetrahydropyran-4-ol

This protocol is adapted from a general procedure for acylation with acetic anhydride.[16]

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add tetrahydropyran-4-ol (1.0 equiv., 1.02 g, 10 mmol) and acetic anhydride (2.0 equiv., 1.89 mL, 20 mmol).

-

Heating: Heat the mixture to a gentle reflux (approximately 100 °C) using an oil bath. Maintain the reflux for 4-6 hours.

-

Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting alcohol.

-

Quenching: After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing a saturated sodium bicarbonate (NaHCO₃) solution (50 mL) to quench excess acetic anhydride. Swirl gently until gas evolution ceases.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Purification: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield tetrahydropyran-4-yl acetate. Further purification can be achieved by vacuum distillation.

Etherification

The Williamson ether synthesis is the most common method for converting the hydroxyl group of a tetrahydropyranol into an ether. This Sₙ2 reaction involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the alkoxide, which then displaces a halide from a primary alkyl halide.[5][19]

Data Presentation: Representative Williamson Ether Syntheses

| Entry | Alcohol | Base | Alkyl Halide | Solvent | Product | Yield (%) | Reference |

| 1 | Acetaminophen | K₂CO₃ | Ethyl Iodide | Butanone | Phenacetin | Good | [20] |

| 2 | Crown Ether Alcohol | NaH | 1,10-Dibromodecane | DMF | Crown Ether Derivative | Good | [4] |

| 3 | General Alcohol | Strong Base | Primary Alkyl Halide | Aprotic | Asymmetric Ether | Good-High | [21] |

Experimental Protocol: Williamson Ether Synthesis with Tetrahydropyran-4-ol

This protocol is a general procedure adapted from standard Williamson ether synthesis methods.[4]

-

Reaction Setup: To a flame-dried, three-necked 100 mL flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (B95107) (THF, 30 mL) and a magnetic stir bar.

-

Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv., 0.48 g, 12 mmol) to the flask.

-

Alcohol Addition: Prepare a solution of tetrahydropyran-4-ol (1.0 equiv., 1.02 g, 10 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the NaH suspension at 0 °C (ice bath). Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

-

Alkyl Halide Addition: Add the primary alkyl halide (e.g., ethyl iodide, 1.1 equiv., 0.88 mL, 11 mmol) dropwise to the reaction mixture.

-

Heating: Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring by TLC.

-

Quenching: After cooling to room temperature, cautiously quench the reaction by the slow addition of water (10 mL).

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude ether by column chromatography.

Nucleophilic Substitution via Sulfonate Esters

A powerful strategy for the functionalization of the hydroxyl group involves its conversion into a good leaving group, such as a tosylate (OTs) or mesylate (OMs). This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. This transformation occurs with retention of configuration at the carbon center. The resulting sulfonate ester is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles.

Data Presentation: Substitution of Sulfonate Esters

| Entry | Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 1 | Primary Tosylate | Tetrabutylammonium Nitrite | Toluene, rt | Nitroalkane | 61 | |

| 2 | Cyclohexyl Tosylate | NaN₃ | DMF | Cyclohexyl Azide (B81097) | High | General |

| 3 | Secondary Mesylate | NaCN | DMSO | Nitrile | Good | General |

| 4 | Spirocyclic Mesylate | NaN₃ then H₂/Pd-C | Toluene/H₂O | Spirocyclic Amine | Good | [6] |

Experimental Protocol: Tosylation and Substitution of Tetrahydropyran-4-ol

This is a two-step general procedure.

Step A: Tosylation of Tetrahydropyran-4-ol

-

Reaction Setup: Dissolve tetrahydropyran-4-ol (1.0 equiv., 1.02 g, 10 mmol) in anhydrous pyridine (20 mL) in a flask cooled to 0 °C.

-

Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (1.2 equiv., 2.29 g, 12 mmol) portion-wise, keeping the temperature below 5 °C.

-

Reaction: Allow the mixture to stir at 0 °C for 4-6 hours, or until TLC indicates consumption of the starting alcohol.

-

Work-up: Pour the reaction mixture into ice-cold 1M HCl (100 mL) and extract with ethyl acetate (3 x 40 mL).

-

Purification: Wash the combined organic layers with saturated NaHCO₃ solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude tetrahydropyran-4-yl tosylate can often be used directly in the next step or purified by recrystallization or chromatography.

Step B: Nucleophilic Substitution with Sodium Azide

-

Reaction Setup: Dissolve the crude tetrahydropyran-4-yl tosylate (approx. 10 mmol) in anhydrous dimethylformamide (DMF, 30 mL).

-

Nucleophile Addition: Add sodium azide (NaN₃) (1.5 equiv., 0.98 g, 15 mmol).

-

Heating: Heat the mixture to 80 °C and stir for 4-8 hours, monitoring the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour into water (100 mL). Extract with diethyl ether (3 x 50 mL).

-

Purification: Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (Note: low molecular weight azides can be explosive). Purify the resulting 4-azidotetrahydropyran by column chromatography.

Chapter 4: Applications in Drug Discovery

The functionalized hydroxytetrahydropyran motif is a valuable component in modern drug design. The hydroxyl group provides a key hydrogen bonding interaction point, enhancing binding affinity and selectivity for biological targets such as enzymes. Furthermore, its conversion to ethers, esters, or its replacement with other functional groups allows for the fine-tuning of critical physicochemical properties, including solubility, lipophilicity (LogP), and metabolic stability. For instance, tetrahydropyran rings are often used as bioisosteres for cyclohexyl or phenyl rings to improve drug-like properties.

Many kinase inhibitors, for example, feature heterocyclic cores where substituents are strategically placed to interact with specific residues in the ATP-binding pocket. A hydroxylated tetrahydropyran can act as a "southern" fragment, providing a vector into solvent-exposed regions and forming crucial hydrogen bonds with the hinge region or catalytic loop of the kinase.

Conclusion

The hydroxyl group on a tetrahydropyran ring is a versatile functional handle whose reactivity is governed by its position on the ring and the powerful influence of stereoelectronic effects. A thorough understanding of its participation in fundamental organic reactions—from oxidation and acylation to substitution via activated intermediates—is critical for the strategic design of complex molecules. As demonstrated, these transformations are not merely academic exercises; they form the basis for synthesizing novel molecular entities with fine-tuned properties for applications in drug discovery and materials science. The protocols and data summarized herein provide a practical foundation for researchers aiming to leverage the unique chemical reactivity of hydroxytetrahydropyrans in their synthetic endeavors.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 3. Tetrahydropyran synthesis [organic-chemistry.org]

- 4. scholarship.richmond.edu [scholarship.richmond.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION - PMC [pmc.ncbi.nlm.nih.gov]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. Jones Oxidation [organic-chemistry.org]

- 10. Jones oxidation - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. TEMPO [organic-chemistry.org]

- 13. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. organicchemistrytutor.com [organicchemistrytutor.com]

- 18. Jones Oxidation | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. francis-press.com [francis-press.com]

- 20. [PDF] Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Semantic Scholar [semanticscholar.org]

- 21. Easy and direct conversion of tosylates and mesylates into nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]

Tetrahydro-2H-pyran-4-ol: A Prototypical System for Unraveling Carbohydrate Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Carbohydrates, with their complex stereochemistry and conformational flexibility, often present significant challenges in mechanistic and synthetic studies. To dissect these complexities, scientists rely on simplified model systems that retain the core structural features of their more intricate counterparts. Tetrahydro-2H-pyran-4-ol (THP-4-ol), a simple cyclic ether, has emerged as an invaluable prototypical system for studying the pyranose ring, the six-membered cyclic hemiacetal that is a fundamental structural motif in a vast number of carbohydrates like glucose. By removing the multiple chiral centers and substituents present in natural sugars, THP-4-ol provides a streamlined platform to investigate fundamental principles such as conformational analysis, reactivity, and the influence of the ring oxygen atom, thereby offering foundational insights applicable to complex carbohydrate chemistry and drug design.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid with a mild, sweet odor. Its hydroxyl group allows it to participate in hydrogen bonding, influencing its physical properties and making it soluble in polar solvents. The key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2081-44-9 | |

| Molecular Formula | C₅H₁₀O₂ | |

| Molecular Weight | 102.13 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Normal Boiling Point | 452.48 K (179.33 °C) | |

| Normal Melting Point | 240.88 K (-32.27 °C) | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| SMILES | OC1CCOCC1 | |

| InChI Key | LMYJGUNNJIDROI-UHFFFAOYSA-N |

Spectroscopic analysis is crucial for the characterization of THP-4-ol. Data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) are available for reference.

Synthesis and Experimental Protocols

The synthesis of THP-4-ol can be achieved through several routes. The most common methods involve the acid-catalyzed cyclization of unsaturated alcohols or the reduction of the corresponding ketone, tetrahydropyran-4-one.

Synthesis Workflow Diagram

The general workflow for the chemical synthesis of THP-4-ol, from starting materials to the purified final product, is outlined below. This process involves a primary reaction followed by workup and purification steps.

Caption: General Synthesis Workflow for this compound.

Protocol 1: Acid-Catalyzed Cyclization

This method involves the reaction of 3-buten-1-ol (B139374) with trioxane (B8601419) in the presence of a strong acid.

-

Materials:

-

3-buten-1-ol (1.0 equiv)

-

Trioxane (0.4 equiv)

-

98% Formic acid (solvent)

-

Methanesulfonic acid (catalyst)

-

Ethanol (B145695) (for solvolysis)

-

Nitrogen gas supply

-

Standard reaction glassware with a stirrer, thermometer, and dropping funnel.

-

-

Procedure:

-

In a flask under a nitrogen atmosphere, charge 3-buten-1-ol, trioxane, and 98% formic acid.

-

Heat the mixture to 80°C and maintain for 4-8 hours to facilitate the cyclization reaction.

-

After cooling to room temperature, add methanesulfonic acid and ethanol.

-

Heat the mixture to approximately 64°C to carry out solvolysis, removing the by-product (ethyl formate) via distillation.

-

Once solvolysis is complete, the reaction mixture is distilled under reduced pressure (e.g., 85-87°C, 173 Pa) to yield pure this compound.

-

Protocol 2: Reduction of Tetrahydropyran-4-one

This protocol uses a standard hydride reducing agent to convert the ketone to the corresponding secondary alcohol.

-

Materials:

-

Tetrahydropyran-4-one (1.0 equiv)

-

Sodium borohydride (B1222165) (NaBH₄) (1.2 equiv)

-

Methanol (B129727) or Ethanol (solvent)

-

Aqueous ammonium (B1175870) chloride (NH₄Cl) or 1N HCl for quenching

-

Dichloromethane (B109758) or Ethyl acetate (B1210297) for extraction

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

-

-

Procedure:

-

Dissolve tetrahydropyran-4-one in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath (0°C).

-

Slowly add sodium borohydride in portions to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the flask again in an ice bath and slowly add aqueous NH₄Cl or 1N HCl to quench the excess NaBH₄.

-

Remove the solvent under reduced pressure. Add water to the residue and extract the product into an organic solvent like dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

If necessary, purify the resulting alcohol by column chromatography or distillation.

-

Table 2: Comparison of Synthetic Methods

| Parameter | Method 1: Acid-Catalyzed Cyclization | Method 2: Reduction of Ketone |

| Starting Materials | 3-Buten-1-ol, Trioxane | Tetrahydropyran-4-one |

| Key Reagent | Formic acid, Methanesulfonic acid | Sodium borohydride (NaBH₄) |

| Reaction Type | Prins-type cyclization | Carbonyl reduction |

| Typical Yield | 81-84% | >90% (typically) |

| Purity (Post-distillation) | ~99% | High, purification dependent |

| Advantages | Builds the ring system directly | Milder conditions, high yield |

| Disadvantages | Harsh acidic conditions, high temp. | Requires synthesis of the ketone precursor |

Conformational Analysis: The Chair Conformation

Like cyclohexane (B81311) and pyranose sugars, the THP-4-ol ring is not planar. To minimize angle and torsional strain, it adopts a puckered chair conformation. In this conformation, the hydroxyl group at the C-4 position can exist in one of two orientations: axial (pointing perpendicular to the plane of the ring) or equatorial (pointing towards the periphery of the ring). These two conformers are in a dynamic equilibrium through a process known as a "ring flip."

For an unsubstituted THP-4-ol, the equatorial conformation is generally more stable. This is because the axial position results in unfavorable 1,3-diaxial interactions between the hydroxyl group and the axial hydrogen atoms at the C-2 and C-6 positions. Studying this simple equilibrium provides a foundational understanding for analyzing the more complex conformational preferences of substituted pyranoses, where multiple bulky groups and electronic effects (like the anomeric effect) come into play.

Caption: Chair-chair interconversion of THP-4-ol.

Role as a Prototypical System in Carbohydrate Chemistry

The true utility of THP-4-ol lies in its role as a simplified scaffold for understanding complex phenomena in carbohydrate chemistry. By using this model, researchers can isolate and study specific interactions without the confounding variables present in polyhydroxylated sugars.

-

Modeling the Pyranose Backbone: The fundamental chair conformation and the dynamics of the ring flip in THP-4-ol are directly analogous to the behavior of the glucopyranose ring. This allows for a clear introduction to the concepts of axial and equatorial substituents.

-

Studying Electronic Effects: While THP-4-ol itself does not exhibit an anomeric effect, its 2-substituted derivatives (e.g., 2-methoxy-tetrahydropyran) are classic models used to study this phenomenon. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-1 in a sugar) to occupy the axial position, a counterintuitive result that has profound implications for carbohydrate structure and reactivity.

-

Investigating Reactivity: Reactions such as the oxidation of the hydroxyl group to a ketone or its esterification serve as simple models for the same transformations on the hydroxyl groups of carbohydrates. The absence of other hydroxyl groups allows for clean kinetic and mechanistic studies.

The logical framework for using THP-4-ol as a model system is depicted below.

Caption: Using a simplified model to understand complex systems.

Applications in Drug Development

The tetrahydropyran (B127337) (THP) ring is a privileged scaffold in modern medicinal chemistry. Its inclusion in a drug candidate can improve physicochemical properties such as solubility and metabolic stability. As a bioisostere of a cyclohexane ring, the THP motif introduces a hydrogen bond acceptor (the ring oxygen) which can facilitate stronger binding to biological targets.

Derivatives of the THP core are found in a wide range of approved drugs and clinical candidates, including treatments for cancer, infectious diseases, and metabolic disorders. The fundamental understanding of conformation and reactivity gained from studying simple models like THP-4-ol directly informs the rational design of these more complex molecules, allowing chemists to fine-tune the three-dimensional structure and properties of a drug for optimal efficacy and safety.

This compound serves as a powerful and elegant tool in the study of carbohydrate chemistry. By providing a structurally simplified yet representative model of the pyranose ring, it allows for the unambiguous investigation of the conformational and reactive principles that govern the behavior of complex sugars. For researchers in academia and industry, a thorough understanding of this prototypical system is a crucial stepping stone toward mastering the intricate world of carbohydrates and designing the next generation of carbohydrate-based therapeutics.

An In-depth Technical Guide to the Safe Handling of Tetrahydro-2H-pyran-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety precautions and handling protocols for Tetrahydro-2H-pyran-4-ol (CAS No: 2081-44-9), a versatile cyclic organic compound utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Adherence to these guidelines is critical for ensuring laboratory safety and minimizing potential risks associated with this chemical.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling. Below is a summary of the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₂ | [1][2] |

| Molecular Weight | 102.13 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid; Colorless transparent liquid | [1][2] |

| Odor | Mild, sweet | [1] |

| Boiling Point | 60.5 °C @ 0.7 Torr; 87 °C @ 15 mmHg | [2] |

| Density | 1.071 g/mL at 25 °C; 1.0776 g/cm³ @ 12.5 °C | [2] |

| Refractive Index | n20/D 1.462 (lit.) | [2] |

| Flash Point | 190 °F (88 °C) - closed cup | [2] |

| Solubility | Soluble in polar solvents. | [1] |

Toxicological Data and Hazard Information

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Serious Eye Damage/Eye Irritation | Danger | H318: Causes serious eye damage. | |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation. | |

| Specific target organ toxicity — single exposure — Respiratory tract irritation | Warning | H335: May cause respiratory irritation. |

Summary of Toxicological Effects:

-

Acute Effects: Harmful if swallowed or inhaled. Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

-

Chronic Effects: No specific information on the chronic effects of this compound was found. However, as with many organic solvents, prolonged or repeated exposure may cause dermatitis.

-

Carcinogenicity: No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC, NTP, or OSHA.[5]

Experimental Protocol for Safe Handling

The following protocol outlines the necessary steps for the safe handling of this compound in a laboratory setting. This protocol is based on general best practices for handling hazardous liquids and specific recommendations from safety data sheets.[6][7]

Pre-Handling Procedures (Risk Assessment and Preparation)

-

Conduct a Risk Assessment: Before beginning any work, perform a thorough risk assessment for the planned experiment.[8] Identify potential hazards, exposure routes, and necessary control measures.

-

Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound before use.[9]

-

Ensure Availability of Safety Equipment: Verify that an eyewash station and a safety shower are readily accessible and in good working order.[9] A spill kit appropriate for flammable liquids should also be available.

-

Prepare the Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation of vapors.[8] The work surface should be clean and uncluttered.

-

Inspect Personal Protective Equipment (PPE): Before use, inspect all PPE for any signs of damage or contamination.[8]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and a critical barrier to exposure.[10] The following PPE must be worn when handling this compound:

-

Eye and Face Protection: Wear chemical safety goggles with side shields or a full-face shield to protect against splashes and vapors.[8] Standard safety glasses are not sufficient.

-

Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile rubber gloves are commonly recommended, but it is crucial to check the manufacturer's glove compatibility chart for the specific brand and thickness.[9] Gloves must be inspected before use and disposed of properly after handling the chemical.

-

Body Protection: A chemical-resistant laboratory coat must be worn and kept fully buttoned.[8]

-

Respiratory Protection: If work cannot be conducted in a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[9]

Handling and Dispensing

-

Grounding: When transferring the liquid, ground and bond containers and receiving equipment to prevent static discharge, which could be a source of ignition.[11]

-

Use of Tools: Use only non-sparking tools when opening or handling containers.[11]

-

Dispensing: Conduct all dispensing and transfers of this compound within a chemical fume hood to avoid the generation and inhalation of vapors.[8]

-

Avoid Contact: Handle the chemical with care to prevent contact with skin, eyes, and clothing.[9]

-

Keep Containers Closed: Keep the container tightly closed when not in use to prevent the escape of vapors.[9]

Storage

-

Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other sources of ignition.[9][11]

-

Keep containers tightly closed.[9]

-

Store away from incompatible materials such as strong oxidizing agents.[12]

Disposal

-

Dispose of waste this compound and contaminated materials in a designated, clearly labeled hazardous waste container.[9]

-

Do not mix with non-halogenated waste.[8]

-

All waste disposal must be carried out in accordance with local, state, and federal regulations.[9]

Emergency Procedures

-

In case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9] Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.

-

In case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

-

In case of Inhalation: Move the person to fresh air.[9] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.

-

In case of Ingestion: Do NOT induce vomiting.[12] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

In case of a Spill: Evacuate the area.[11] Remove all sources of ignition. Ventilate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[11] Do not let the chemical enter drains.[11]

Mandatory Visualizations

The following diagrams illustrate the key workflows for ensuring safety when handling this compound.

Caption: Workflow for the safe handling of this compound.

Caption: First aid response for exposure to this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]